![molecular formula C8H13N B1296717 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene CAS No. 529-18-0](/img/structure/B1296717.png)
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene
Overview
Description
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework. It is known for its significant biological activities and is a core structure in various pharmacologically active molecules .
Preparation Methods
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1.1. Antidepressant Activity
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene derivatives have been identified as potential monoamine reuptake inhibitors, which are crucial in the treatment of mood disorders such as depression and anxiety. These compounds can modulate serotonin and norepinephrine levels in the brain, offering a therapeutic effect similar to that of selective serotonin reuptake inhibitors (SSRIs) but with potentially improved side effect profiles .
1.2. Treatment of Neurological Disorders
Research indicates that 8-methyl derivatives can be effective in treating various neurological conditions beyond depression, including attention deficit hyperactivity disorder (ADHD), panic disorders, and obsessive-compulsive disorder (OCD). Their ability to inhibit neurotransmitter reuptake positions them as promising candidates for further development in psychiatric medicine .
Synthetic Methodologies
The synthesis of this compound and its derivatives has been a focus of several studies aimed at developing efficient routes to obtain these compounds with high stereoselectivity.
2.1. Enantioselective Synthesis
Recent advancements have emphasized enantioselective methods for constructing the bicyclic scaffold of 8-azabicyclo[3.2.1]octane, utilizing various starting materials that allow for controlled stereochemistry during synthesis. This approach enhances the biological activity and specificity of the resulting compounds .
2.2. Reaction Conditions
Typical synthetic routes involve reactions using solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO) under specific temperature and pressure conditions to facilitate the formation of the desired azabicyclic structure .
3.1. Nicotinic Receptor Modulation
Some derivatives of this compound have shown promise as selective agonists for nicotinic acetylcholine receptors, particularly the alpha7 subtype, which is implicated in cognitive functions and neuroprotection . This activity suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.
3.2. Pain Management
The analgesic properties of certain derivatives have also been explored, indicating their utility in pain management therapies by modulating pain pathways through neurotransmitter systems .
Case Studies and Research Findings
Study | Findings | Application |
---|---|---|
Artigas et al., 1993 | Investigated delayed effects of SSRIs linked to 5-HT1A receptor activity | Highlights importance in antidepressant efficacy |
RSC Publishing, 2021 | Reviewed methodologies for enantioselective synthesis | Provides insights into synthetic strategies |
ResearchGate Study | Demonstrated selective alpha7 nicotinic receptor activity | Suggests potential for cognitive enhancement |
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an inhibitor of monoamine neurotransmitter re-uptake, thereby affecting the levels of neurotransmitters like dopamine and serotonin in the brain . This interaction can modulate various physiological processes and has therapeutic implications for treating conditions like depression and anxiety .
Comparison with Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is unique due to its specific bicyclic structure and the presence of a nitrogen atom. Similar compounds include:
Tropine: Another tropane alkaloid with a similar bicyclic structure but different functional groups.
Scopolamine: Another tropane alkaloid with significant pharmacological activity.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Biological Activity
Overview
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is a bicyclic compound classified under tropane alkaloids, characterized by a nitrogen atom within its bicyclic framework. This compound has garnered attention for its significant biological activities, particularly in the context of neuropharmacology and enzyme interaction.
Enzyme Interactions
One of the primary biochemical activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound increases the concentration of ACh in the synaptic cleft, which enhances neurotransmission and can lead to various physiological effects, such as improved cognitive function and muscle contraction .
Muscarinic Receptor Modulation
The compound also interacts with muscarinic acetylcholine receptors (mAChRs), modulating their activity. This modulation can influence intracellular signaling pathways, including calcium ion flux and gene expression related to cell growth and differentiation .
The mechanisms through which this compound exerts its biological effects include:
- Acetylcholinesterase Inhibition : The inhibition of AChE leads to increased levels of ACh, thereby prolonging its action at cholinergic synapses.
- Receptor Binding : The compound binds to mAChRs, affecting downstream signaling pathways that regulate various cellular functions.
- Gene Expression Modulation : Through its interactions with transcription factors, it can alter the expression of genes involved in critical cellular processes such as apoptosis and metabolism .
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Cell Signaling : It influences cell signaling pathways by altering calcium levels and activating specific kinases.
- Gene Regulation : The compound can upregulate or downregulate genes associated with neuronal survival and plasticity.
- Metabolic Effects : It impacts cellular metabolism by modulating pathways involved in energy production and biosynthesis .
Research Applications
This compound has broad applications in scientific research:
Case Studies
Several studies have highlighted the biological activity of this compound:
- Neuropharmacological Studies : Research has demonstrated that compounds with similar structures exhibit significant efficacy in enhancing cognitive functions in animal models of dementia .
- Toxicological Assessments : Investigations into the acute toxicity of tropane alkaloids have shown that while these compounds can be beneficial at therapeutic doses, they may pose risks at higher concentrations, necessitating careful dosage regulation .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 8-methyl-8-azabicyclo[3.2.1]oct-3-ene core?
The bicyclic scaffold is typically synthesized via Diels-Alder reactions, radical cyclizations, or coupling protocols. For example, Stille cross-coupling and Suzuki coupling have been employed to introduce aryl substituents at the 3-position, though Suzuki reactions may yield complex mixtures requiring careful optimization of catalysts and solvents (e.g., Pd(PPh₃)₄ with Na₂CO₃ in DMF) . Radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for azetidinone precursors .
Q. How do structural modifications at the 3-position influence dopamine transporter (DAT) inhibition?
Substituents like diarylmethoxyethylidenyl groups enhance DAT binding affinity. Rigidity of the ethylidenyl bridge improves stereoselectivity, with endo configurations showing higher potency than exo. For instance, BIMU 1 and BIMU 8 exhibit partial agonism at DAT, with IC₅₀ values in the nanomolar range . SAR studies emphasize the role of π-π interactions and steric effects in modulating uptake inhibition .
Q. What methodologies are used to evaluate sigma receptor selectivity in derivatives?
Competitive binding assays using radioligands (e.g., [³H]DTG for sigma-2) are standard. Derivatives like 11b demonstrate >100-fold selectivity for sigma-2 over sigma-1 receptors, attributed to hydrophobic 3-aryl substituents. Functional assays (e.g., calcium flux) further validate target engagement .
Advanced Research Questions
Q. How can stereochemical control impact pharmacological profiles in 8-azabicyclo derivatives?
Stereochemistry critically affects receptor binding. For example, endo-configured 8-methyl derivatives show higher DAT/SERT inhibition ratios than exo isomers due to optimal alignment with transporter hydrophobic pockets. Chiral HPLC or enzymatic resolution is used to isolate enantiomers, followed by X-ray crystallography to confirm absolute configurations .
Q. What strategies resolve contradictions in SAR for 5-HT1A antagonism vs. reuptake inhibition?
Replacing the 8-azabicyclo[3.2.1]oct-3-ene moiety with 8-azabicyclo[3.2.1]octan-3-ol converts 5-HT reuptake inhibitors into 5-HT1A antagonists. This shift alters hydrogen-bonding capacity and steric bulk, as shown in benzodioxane-linked derivatives . Functional assays (e.g., cAMP accumulation) and molecular docking clarify these mechanistic divergences .
Q. How are novel derivatives detected and characterized in biological matrices?
LC-MS/MS with MRM (multiple reaction monitoring) is preferred for detecting fluorinated analogs like 4-fluorococaine. Metabolite identification uses high-resolution MS (e.g., Q-TOF) and isotopic labeling. Stability studies in plasma and liver microsomes assess metabolic pathways .
Q. What in vitro models assess organ-specific toxicity during early development?
Primary hepatocyte cultures and mitochondrial toxicity assays (e.g., JC-1 staining) evaluate hepatic and respiratory toxicity. For derivatives like 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane, acute oral toxicity (LD₅₀) is determined in rodents, with histopathology confirming target organ damage .
Q. How do salt forms (e.g., hydrochloride) influence solubility and bioavailability?
Tropenol hydrochloride (CAS 99709-24-7) exhibits improved aqueous solubility (>50 mg/mL) vs. free base, enhancing oral absorption. Phase-solubility diagrams and powder X-ray diffraction (PXRD) characterize salt stability, while Caco-2 assays model intestinal permeability .
Q. Methodological Challenges and Contradictions
Q. Why do Suzuki couplings sometimes fail for 3-aryl substitutions?
Bulky substituents (e.g., p-tolyl) hinder transmetalation in Suzuki reactions, leading to incomplete conversion. Switching to Stille couplings (e.g., using Pd₂(dba)₃ and AsPh₃) or microwave-assisted conditions improves yields (from 40% to >85%) .
Q. How to reconcile conflicting data on sigma-2 receptor ligand efficacy?
Discrepancies arise from assay variability (e.g., cell lines overexpressing sigma-2 vs. native tissues). Standardizing protocols (e.g., using PC-3 cells for prostate cancer models) and employing negative controls (e.g., siRNAs) enhance reproducibility .
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]oct-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-9-7-3-2-4-8(9)6-5-7/h2-3,7-8H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHFKJBXKFGPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340469 | |
Record name | 8-methyl-8-azabicyclo[3.2.1]oct-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-18-0 | |
Record name | 8-methyl-8-azabicyclo[3.2.1]oct-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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